molecular formula C9H19NO B1432495 2-(Methoxymethyl)-2-propylpyrrolidine CAS No. 1528597-20-7

2-(Methoxymethyl)-2-propylpyrrolidine

Cat. No. B1432495
CAS RN: 1528597-20-7
M. Wt: 157.25 g/mol
InChI Key: WTLTYIPJAZQNQY-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-propylpyrrolidine, also known as MPMP, is a novel psychoactive substance that has gained significant interest in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of pyrrolidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Safer Electrolytes for Energy Storage

“2-(Methoxymethyl)-2-propylpyrrolidine” may be explored as a component in organic ionic plastic crystals (OIPCs) and ionic liquids (ILs), which are considered safer electrolytes for energy storage applications. The presence of ether-functionality in such compounds is known to impart beneficial properties like low viscosity and high conductivity, which are crucial for energy storage efficiency .

Synthesis of Alkoxymethyl Esters

This compound could potentially be used in the synthesis of alkoxymethyl esters. Such esters are valuable in various chemical synthesis processes, where they can serve as intermediates or protective groups for alcohols during complex reaction sequences.

Pharmaceutical Degradation Studies

In pharmaceutical research, “this compound” might be relevant in the study of degradation impurities. Understanding the formation and degradation pathway of such impurities is essential for ensuring the stability and efficacy of pharmaceutical products .

properties

IUPAC Name

2-(methoxymethyl)-2-propylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-5-9(8-11-2)6-4-7-10-9/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLTYIPJAZQNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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